molecular formula C8H9FN2O2 B6322183 2-Fluoro-N-methoxy-n-methylnicotinamide CAS No. 949154-26-1

2-Fluoro-N-methoxy-n-methylnicotinamide

Cat. No.: B6322183
CAS No.: 949154-26-1
M. Wt: 184.17 g/mol
InChI Key: IJFAVSQQUDKQDH-UHFFFAOYSA-N
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Description

2-Fluoro-N-methoxy-n-methylnicotinamide is a chemical compound with the molecular formula C8H9FN2O2 and a molecular weight of 184.17 g/mol . It is a derivative of nicotinamide, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a fluorine atom, and the amide nitrogen is substituted with methoxy and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-methoxy-n-methylnicotinamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-methoxy-n-methylnicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-N-methoxy-n-methylnicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-N-methoxy-n-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The methoxy and methyl groups contribute to the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoronicotinamide: Lacks the methoxy and methyl substitutions.

    N-Methoxy-N-methylnicotinamide: Lacks the fluorine atom.

    2-Fluoro-N-methylnicotinamide: Lacks the methoxy group.

Uniqueness

2-Fluoro-N-methoxy-n-methylnicotinamide is unique due to the combined presence of the fluorine atom and the methoxy and methyl groups, which confer distinct physicochemical properties and biological activities. This combination enhances its potential as a versatile compound in various research applications .

Properties

IUPAC Name

2-fluoro-N-methoxy-N-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-11(13-2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFAVSQQUDKQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(N=CC=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

TBTU coupling agent (13 g, 40 mmol) was added to a solution of 2-fluoronicotinic acid (5.6 g, 40 mmol), N-methoxy-N-methylamine hydrochloride (4.4 g, 45 mmol) and diisopropylethylamine (16 ml, 0.1 mol) in dichloromethane (100 ml) under nitrogen. The reaction mixture was stirred at room temperature for eighteen hours. It was diluted with more dichloromethane (200 ml), washed with a 2M aqueous hydrochloric acid solution (50 ml), a saturated sodium bicarbonate solution (100 ml), and brine (100 ml). The organic was dried over magnesium sulfate and, after filtration, concentrated in vacuo. The residue was purified by flash chromatography (120 g SiO2, pentane/ethyl acetate) to afford the title compound as a colourless oil (6 g, 80%). 1H NMR (CDCl3): 3.40-3.45 (3H, s), 3.55-3.65 (3H, s), 7.75-7.80 (1H, t), 7.90-7.95 (1H, t), 8.28-8.30 (1H, d).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
N-methoxy-N-methylamine hydrochloride
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
80%

Synthesis routes and methods II

Procedure details

2-fluoropyridine-3-carboxylic acid (100 g, 708.7 mmol) was dissolved in THF (1.5 L). DMAP (86.58 g, 708.7 mmol) was added followed by N-methoxymethanamine hydrochloride (76.05 g, 779.6 mmol). The mixture was cooled to 10° C. then DIPEA (100.8 g, 135.8 mL, 779.6 mmol) was added followed by EDC (149.5 g, 779.6 mmol) portionwise. The mixture was stirred for 30 minutes, then warmed rapidly to ambient temp (22° C.) and stirred overnight. Lc/Ms after this time showed no acid remaining. The reaction mixture was diluted with ethyl acetate (1 L) and water (1.5 L). The mixture was stirred for 10 minutes then the organic phase was isolated. The aqueous was extracted with ethyl acetate (2×500 ml) and the combined organics washed with brine, dried over magnesium sulfate, filtered and concentrated. The crude was purified through a silica plug, eluting with 50-70% ethyl acetate/petrol. This afforded the title compound as a pale yellow oil (81 g, 62%); 1H NMR (CDCl3) 3.39 (3H, s), 3,68 (3H, brs), 7.29 (1H, m), 7.92 (1H, m), 8.32 (1H, m); MS ES (+) 184.9 (M+1).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
N-methoxymethanamine hydrochloride
Quantity
76.05 g
Type
reactant
Reaction Step Two
Name
Quantity
135.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
149.5 g
Type
reactant
Reaction Step Four
Name
Quantity
86.58 g
Type
catalyst
Reaction Step Five
Quantity
1 L
Type
solvent
Reaction Step Six
Name
Quantity
1.5 L
Type
solvent
Reaction Step Six
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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